molecular formula C15H12Cl2N2O2 B11105533 2,4-Dichloro-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide

2,4-Dichloro-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11105533
M. Wt: 323.2 g/mol
InChI Key: INSPQPNEXCSEDU-GIJQJNRQSA-N
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Description

2,4-Dichloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazides It is characterized by the presence of two chlorine atoms and a methoxyphenyl group attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2,4-dichlorobenzohydrazide and 4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2,4-Dichloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H12Cl2N2O2

Molecular Weight

323.2 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C15H12Cl2N2O2/c1-21-12-5-2-10(3-6-12)9-18-19-15(20)13-7-4-11(16)8-14(13)17/h2-9H,1H3,(H,19,20)/b18-9+

InChI Key

INSPQPNEXCSEDU-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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